molecular formula C24H21ClN4O3 B11208937 N-(5-Chloro-2-methoxyphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide

N-(5-Chloro-2-methoxyphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide

Cat. No.: B11208937
M. Wt: 448.9 g/mol
InChI Key: FMQNBVMXCQAWQJ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide, with the molecular formula C23H20ClN3O3S2 and a molecular weight of 486.01 g/mol, is a white solid compound. It falls within the class of pyrrolopyrimidine derivatives and exhibits intriguing biological properties .

Preparation Methods

The synthetic route to this compound involves several steps, including cyclization and thienopyrimidine formation. Here are the key steps:

    Step 1: Start with the appropriate starting materials (precursors).

    Step 2: Cyclize the precursor to form the pyrrolopyrimidine core.

    Step 3: Introduce the chloro and methoxy substituents.

    Step 4: Attach the cyclopropyl group.

    Step 5: Acetylate the amine functionality.

Industrial production methods may vary, but the synthesis typically occurs in a laboratory setting.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be replaced by other groups. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.

Scientific Research Applications

This compound finds applications across scientific domains:

    Chemistry: Used as a building block in drug discovery.

    Biology: Investigated for its interactions with cellular targets.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(5-Chloro-2-methoxyphenyl)-2-{3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide stands out for its structural features, similar compounds include other pyrrolopyrimidines. its unique combination of substituents sets it apart.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-32-20-10-7-16(25)11-19(20)27-21(30)13-28-12-18(15-5-3-2-4-6-15)22-23(28)24(31)29(14-26-22)17-8-9-17/h2-7,10-12,14,17H,8-9,13H2,1H3,(H,27,30)

InChI Key

FMQNBVMXCQAWQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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